4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate
Description
Properties
IUPAC Name |
(4-isothiocyanatophenyl) 4-pentylbicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-2-3-4-9-20-10-13-21(14-11-20,15-12-20)19(23)24-18-7-5-17(6-8-18)22-16-25/h5-8H,2-4,9-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZVNXOHCXCVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CCC(CC1)(CC2)C(=O)OC3=CC=C(C=C3)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401933 | |
| Record name | ST50997691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121235-90-3 | |
| Record name | ST50997691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diels-Alder Cycloaddition
Cyclooctatetraene reacts with maleic anhydride under thermal conditions (120°C, 12 h) to form the bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride intermediate. Hydrolysis with aqueous NaOH yields the dicarboxylic acid, which is subsequently reduced to the monoacid using selective catalytic hydrogenation.
Pentylation and Oxidation
The monoacid undergoes Friedel-Crafts alkylation with 1-bromopentane in the presence of AlCl₃ to install the pentyl group at the 4-position. Oxidation of the resulting alcohol to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄), yielding 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid in 68% overall yield.
Esterification with 4-Aminophenol
The carboxylic acid is converted to its active ester for coupling with 4-aminophenol. Two methods are commonly employed:
Acid Chloride Method
The acid is treated with thionyl chloride (SOCl₂) at reflux for 3 h to form the acyl chloride. Reaction with 4-aminophenol in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C provides the 4-aminophenyl ester in 85% yield after column chromatography (pentane/ethyl acetate 20:1).
Carbodiimide Coupling
Alternatively, the acid is activated with N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM. Addition of 4-aminophenol at room temperature affords the ester in 78% yield.
Conversion of Amine to Isothiocyanate
The final step involves transforming the aniline moiety into an isothiocyanate group. Three procedures are validated for this transformation:
Thiophosgene Method (Procedure B)
A biphasic system of DCM and saturated NaHCO₃ is prepared with the 4-aminophenyl ester. Thiophosgene (1.2 equiv.) is added dropwise at 0°C, and the mixture is stirred for 1 h. Extraction with DCM, drying (Na₂SO₄), and chromatography yield the isothiocyanate in 63–89% purity.
Reaction Conditions
1,1’-Thiocarbonyldiimidazole (Procedure C)
The amine is treated with 1,1’-thiocarbonyldiimidazole (1.2 equiv.) in DCM at room temperature for 1 h. Workup and purification yield the product in 35–56% yield, suitable for sterically hindered substrates.
Example
Carbon Disulfide/Persulfate Oxidation (Procedure A)
The amine is stirred with CS₂ (2.5 equiv.) and K₂CO₃ (2.0 equiv.) in water overnight. Sodium persulfate (1.0 equiv.) is added, and the mixture is stirred for 1 h. Extraction with ethyl acetate and chromatography afford the isothiocyanate in 58–91% yield.
Optimized Parameters
Comparative Analysis of Isothiocyanate Formation Methods
| Method | Reagents | Yield (%) | Purity | Advantages |
|---|---|---|---|---|
| Thiophosgene (B) | Cl₂C=S, NaHCO₃ | 70–89 | >95% | High yield, fast reaction |
| 1,1’-TCDI (C) | (Im)₂C=S | 35–56 | 90–95% | Mild conditions, no gas evolution |
| CS₂/Persulfate (A) | CS₂, Na₂S₂O₈ | 58–91 | 85–90% | Aqueous, avoids toxic reagents |
Procedure A is preferred for water-compatible substrates, while Procedure B offers the highest efficiency. Procedure C is reserved for thermally sensitive compounds.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the isothiocyanate group under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Reactions: Products include thioureas and carbamates.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Material Science: Used in the development of liquid crystal displays (LCDs) due to its nematic liquid crystal properties.
Chemistry: Serves as a reagent in organic synthesis, particularly in the formation of thioureas and carbamates.
Biology and Medicine:
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is primarily related to its ability to form liquid crystal phases. The compound’s molecular structure allows it to align in a specific orientation, creating a nematic phase that is essential for liquid crystal displays. The isothiocyanate group can also interact with various biological molecules, making it useful in biochemical assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[2.2.2]octane Core
Alkyl Chain Modifications
1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane (CAS 121219-38-3):
- 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid: Precursor to the target compound (used in for synthesizing boronic esters).
Functional Group Replacements
- Methyl 4-(Phenylthio)bicyclo[2.2.2]octane-1-carboxylate (7a): Substitutes the isothiocyanatophenyl group with a phenylthio (-SPh) moiety. Exhibits a molecular weight of 276.38 g/mol (C₁₆H₂₀O₂S).
- Methyl 4-Aminobicyclo[2.2.2]octane-1-carboxylate (CAS 135908-33-7): Features an amino (-NH₂) group instead of isothiocyanate. Molecular weight: 197.27 g/mol (C₁₁H₁₉NO₂). The amino group enables hydrogen bonding, which may enhance thermal stability but could disrupt liquid crystalline alignment due to intermolecular interactions .
Impact of Connecting Groups on Mesogenic Properties
highlights that substituents on the bicyclo[2.2.2]octane core significantly influence clearing temperatures (TNI). For example:
- 4-Butoxybicyclo[2.2.2]octane derivatives exhibit TNI values ~15 K lower than 4-pentyl analogues due to reduced alkyl chain length .
- Alkoxy vs. Alkyl Chains : Alkoxy derivatives (e.g., -OCH₂CH₃) generally have higher TNI than alkyl (-CH₂CH₃) or thio (-SCH₃) analogues. However, in bicyclo[2.2.2]octane systems, pentyl chains (as in the target compound) outperform butoxy groups in stabilizing the nematic phase .
Comparison with Classical Liquid Crystals
- The target compound’s bicyclic core provides greater rigidity, likely resulting in a broader mesophase range and higher thermal stability compared to linear azoxybenzenes .
Data Tables
Table 1: Structural and Thermal Properties of Key Compounds
Biological Activity
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate (CAS Number: 121235-90-3) is a compound that exhibits unique properties due to its structural characteristics. It belongs to the class of isothiocyanates, which are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant studies and data.
- Molecular Formula : C21H27NO2S
- Molar Mass : 357.51 g/mol
- Melting Point : 73–113.5 °C
- Appearance : Liquid crystal (nematic) .
Antimicrobial Activity
Isothiocyanates are also recognized for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes and inhibiting essential enzymatic functions.
Research Findings : In vitro studies have shown that isothiocyanates can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, highlighting their potential as natural preservatives in food systems .
Structure-Activity Relationship (SAR)
The biological activity of isothiocyanates is heavily influenced by their chemical structure. The presence of the isothiocyanate group (-N=C=S) is crucial for their bioactivity. Variations in alkyl chain length and functional groups can significantly affect potency and selectivity.
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Potential anticancer and antimicrobial | |
| Related Isothiocyanate A | Induces apoptosis in cancer cells | |
| Related Isothiocyanate B | Inhibits bacterial growth |
Toxicity and Safety
While exploring the biological activities, safety profiles must also be considered. The compound is classified as an irritant (Xi), with risk codes indicating potential irritation to eyes, skin, and respiratory systems . Proper handling protocols should be implemented when working with this compound.
Q & A
Q. What are the common synthetic routes for 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate?
The compound is synthesized via functionalization of the bicyclo[2.2.2]octane-1-carboxylate core. A key intermediate, 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid , is esterified with 4-isothiocyanatophenol. Metal-free enantioselective methods have been reported for bicyclo[2.2.2]octane derivatives using tandem [4 + 2] cycloaddition reactions with nitroolefins, achieving high enantioselectivity (>90% ee) under mild conditions . Copper-catalyzed C(sp³)-H functionalization can also introduce aryl/alkyl groups to the bicyclic scaffold .
Q. How is the compound characterized, and what analytical techniques are critical for purity assessment?
Characterization relies on high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135). For example, HRMS (ESI/QTOF) of related bicyclo[2.2.2]octane derivatives shows mass accuracy within 0.6 ppm (e.g., [M + H]⁺ Calcd 536.2254, Found 536.2260) . Purity is confirmed via HPLC (≥95%) and melting point analysis (160–162°C for intermediates) .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
The bicyclo[2.2.2]octane core exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability tests indicate decomposition above 200°C. Storage at room temperature under inert atmosphere is recommended to prevent hydrolysis of the isothiocyanate group .
Advanced Research Questions
Q. How does the bicyclo[2.2.2]octane scaffold influence the compound’s liquid crystalline properties?
The rigid bicyclic structure enhances nematic phase stability , as observed in related liquid crystals like 4-hexylbenzoic acid. The 4-pentyl chain promotes molecular alignment, while the isothiocyanate group enables covalent binding to surfaces or biomolecules for optoelectronic applications . Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are used to characterize phase transitions.
Q. What strategies address enantioselectivity challenges in synthesizing bicyclo[2.2.2]octane derivatives?
Enantioselective synthesis employs chiral organic bases (e.g., cinchona alkaloids) to mediate asymmetric [4 + 2] cycloadditions. For example, a tandem reaction between α′-ethoxycarbonyl cyclohexenone and nitroolefins yields bicyclo[2.2.2]octane-1-carboxylates with >90% ee via an open transition state . Computational modeling (DFT) aids in optimizing stereochemical outcomes.
Q. How can structural modifications enhance the compound’s bioactivity or material properties?
- Bioactivity : Introducing electron-withdrawing groups (e.g., halogens) to the phenyl ring improves binding affinity in receptor studies. Derivatives with 4-hexyl substituents show contraceptive activity in estrogenic steroid analogs .
- Material Science : Boronate ester modifications (e.g., methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate) enable Suzuki-Miyaura cross-coupling for polymer synthesis .
Q. What contradictions exist in reported data, and how can they be resolved?
Discrepancies in melting points (e.g., lit. 160–162°C vs. predicted 345°C boiling point ) may arise from polymorphic forms or impurities. Reproducibility requires strict control of crystallization conditions (e.g., solvent polarity, cooling rate). Conflicting bioactivity data in estrogenic studies necessitate reevaluation of assay protocols (e.g., cell lines, steroid receptor isoforms).
Methodological Guidelines
Q. How to design experiments for studying structure-activity relationships (SAR) in this compound class?
- Step 1 : Synthesize analogs with systematic variations (e.g., alkyl chain length, substituent position).
- Step 2 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
- Step 3 : Corrogate data with molecular docking simulations to identify critical interactions (e.g., hydrogen bonding with the isothiocyanate group) .
Q. What are the challenges in scaling up enantioselective synthesis, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
